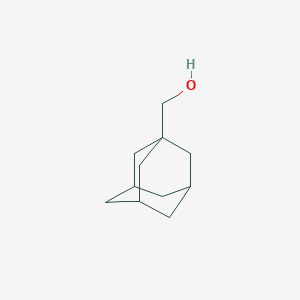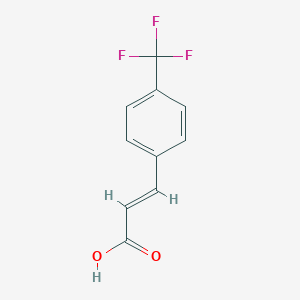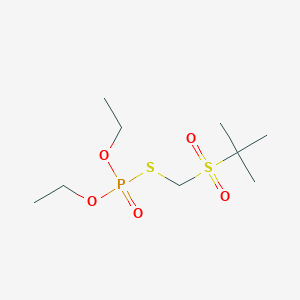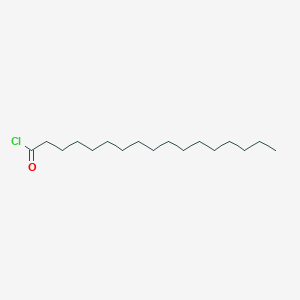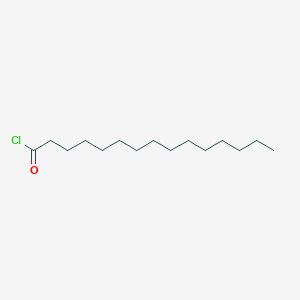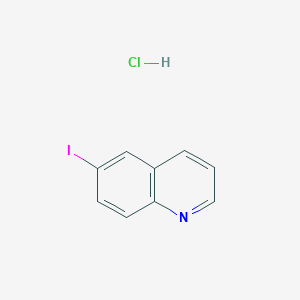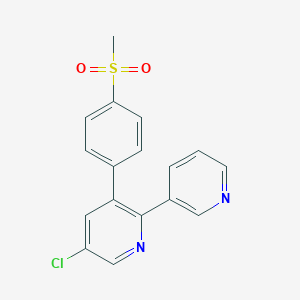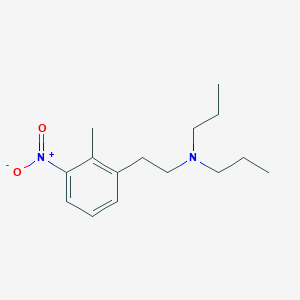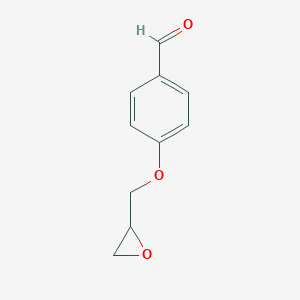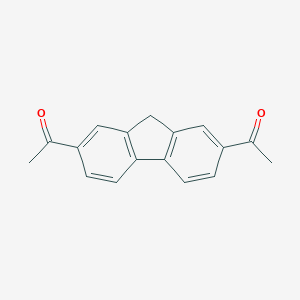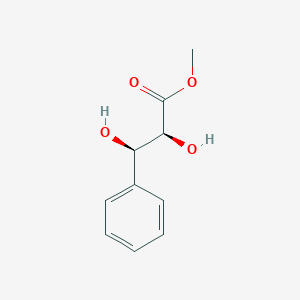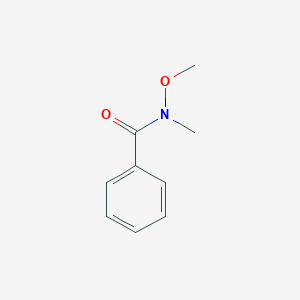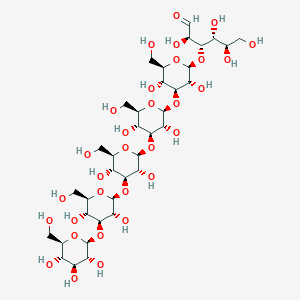
Laminarihexaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laminarihexaose is a β-D-glucan oligosaccharide composed of six D-glucose units linked by β(1→3) glycosidic bonds . It is derived from laminarin, a polysaccharide found in the cell walls of brown algae.
Applications De Recherche Scientifique
Laminarihexaose has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate for studying the activity of β-glucanases and other enzymes involved in carbohydrate metabolism.
Immunology: Investigated for its immunomodulatory effects and potential as an immunostimulant.
Cell Biology: Utilized in studies of cell wall structure and function in plants and fungi.
Medical Research: Explored for its potential therapeutic applications, including its role in enhancing immune responses and as a component of functional foods.
Mécanisme D'action
Target of Action
Laminarihexaose, a β-1,3-glucan, primarily interacts with various receptors in humans, invertebrates, or microorganisms . The main receptors include Dectin-1, complement receptor 3 (CR3), glycolipids, and Carbohydrate Binding Module (CBM) associated with glucanases . These receptors play crucial roles in immune responses and digestion .
Mode of Action
This compound acts as a substrate for enzymes like endo-1,3-β-Glucanase . It is cleaved by the enzyme MlGH17B, a glucanosyltransglycosylase, which uses laminari-oligosaccharides with a degree of polymerization (DP) of 4 or higher as donors . Two glucose moieties are cleaved off from the reducing end of the donor while the remaining part is transferred to an incoming β-1,3 glucan acceptor, making a β-1,6-linkage . This results in the synthesis of branched or kinked oligosaccharides .
Biochemical Pathways
The biochemical pathways involving this compound are complex and involve a variety of molecular interactions. The degradation of β-glucans, such as this compound, depends on several factors including the characteristics of the β-1,3-glucan (molecular weight, degree of branching, solubility, 3D-conformation) and how glucans interact with their receptors .
Result of Action
The action of this compound results in the synthesis of branched or kinked oligosaccharides . These oligosaccharides, up to DP26, were detected by mass spectrometry analysis, showing that repeated transfer reactions occurred, resulting in several β-1,6-linked branches .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the enzyme MlGH17B, which acts on this compound, is moderately thermostable with an activity optimum at 20 °C, indicating temperature-sensitive active site interactions . Furthermore, the marine environment, which contains plentiful renewable resources like macroalgae with unique polysaccharides, motivates the search for enzymes from marine microorganisms to explore conversion possibilities of the polysaccharides .
Analyse Biochimique
Biochemical Properties
Laminarihexaose plays a significant role in biochemical reactions. It is a substrate for the enzyme endo-1,3-β-Glucanase . This interaction with enzymes is crucial for its function in various biochemical processes.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various biomolecules. For instance, it has been identified as a β-(1→3)-glucan receptor on the plasma membranes of human neutrophils and epithelial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to interact with Dectin-1, complement receptor 3 (CR3), glycolipids, and Carbohydrate Binding Module (CBM) associated with glucanases .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Laminarihexaose can be synthesized through partial acid hydrolysis of laminarin, which is a β-glucan from Laminaria digitata . The hydrolysis process involves breaking down the polysaccharide into smaller oligosaccharides, including this compound. The reaction conditions typically involve the use of dilute acids at controlled temperatures to achieve the desired degree of polymerization .
Industrial Production Methods
Industrial production of this compound involves the extraction of laminarin from brown algae, followed by controlled hydrolysis to produce the desired oligosaccharides. The process includes steps such as extraction, purification, and hydrolysis, followed by separation and purification of this compound using techniques like high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Laminarihexaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using β-glucanases to break down this compound into smaller glucose units.
Oxidation: Oxidizing agents such as periodate can be used to oxidize the hydroxyl groups on the glucose units.
Glycosylation: Glycosylation reactions can be performed using glycosyl donors and acceptors under acidic or enzymatic conditions.
Major Products Formed
Comparaison Avec Des Composés Similaires
Laminarihexaose is similar to other β-glucan oligosaccharides, such as laminaripentaose and laminaritetraose, which also consist of β(1→3)-linked glucose units . this compound is unique due to its specific degree of polymerization and its distinct biological activities . Other similar compounds include curdlan and schizophyllan, which are β-glucans with different branching patterns and molecular weights .
Propriétés
Numéro CAS |
29842-30-6 |
|---|---|
Formule moléculaire |
C₃₆H₆₂O₃₁ |
Poids moléculaire |
990.9 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 |
Clé InChI |
XQLVBYSZGVKHIZ-GDDRYJORSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
Key on ui other cas no. |
29842-30-6 |
Synonymes |
Laminarihexaose; Laminarahexaose; O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |
Origine du produit |
United States |
A: Laminarihexaose, a β-1,3-linked glucose hexamer, is recognized by pattern recognition receptors (PRRs) in various organisms, triggering immune responses. For example, in insects, this compound binds to the N-terminal domain of β-1,3-glucan recognition protein (βGRP), leading to the activation of the prophenoloxidase (proPO) pathway and subsequent melanin formation []. This immune response helps insects fight off invading pathogens. In plants, the recognition of this compound can vary between species, with some recognizing it directly and others requiring longer β-1,3-glucans like laminarin [].
A: * Molecular formula: C36H62O31* Molecular weight: 990.86 g/mol* Spectroscopic data: Structural information can be obtained through techniques like Nuclear Magnetic Resonance (NMR) [] and X-ray crystallography [, , ]. These methods provide details about the conformation, binding interactions, and spatial arrangements of this compound.
A: While specific studies on the material compatibility of this compound are limited in the provided research, its use in crystallographic studies [, , ] suggests it can be successfully crystallized. Additionally, research indicates this compound forms stable complexes with certain proteins, such as βGRP, even at low concentrations [].
A: Computational methods like molecular dynamics simulations are employed to predict interactions between this compound and proteins like CERK1 and LYK4 in plants []. These simulations help identify potential binding sites and provide insights into the molecular mechanisms of recognition.
A: Research suggests that the degree of polymerization of β-1,3-glucans plays a crucial role in their recognition by plant receptors []. While some plants respond to both short-chain oligosaccharides like this compound and longer polymers like laminarin, others show selectivity for specific chain lengths []. This suggests that modifications in the number of glucose units in this compound could impact its recognition and downstream effects.
A: Essential tools for studying this compound include techniques like NMR spectroscopy [], X-ray crystallography [, , ], and isothermal titration calorimetry [], which allow researchers to investigate its structure, interactions, and thermodynamic properties. Additionally, access to bioinformatics resources and molecular modeling software is crucial for computational studies and predicting this compound's interactions with target proteins [].
A: While a comprehensive historical account is not provided, the research highlights the discovery and characterization of enzymes like β-1,3-glucanases that specifically act on this compound and other β-1,3-glucans [, , , ]. These discoveries have been crucial in understanding the metabolism and biological roles of these polysaccharides in various organisms.
A: The study of this compound recognition and signaling involves a multidisciplinary approach encompassing plant biology, immunology, structural biology, and computational chemistry [, , ]. Understanding the structural basis of this compound recognition by PRRs like βGRP in insects [] contributes to broader knowledge in immunology and potential applications in pest control. Similarly, elucidating the mechanisms of β-glucan perception in plants [, ] has implications for developing disease-resistant crops and understanding plant-microbe interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


